![molecular formula C21H23N B14362224 3,3-Diethyl-2-[2-(4-methylphenyl)ethenyl]-3H-indole CAS No. 90162-50-8](/img/structure/B14362224.png)
3,3-Diethyl-2-[2-(4-methylphenyl)ethenyl]-3H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Diethyl-2-[2-(4-methylphenyl)ethenyl]-3H-indole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a complex structure with multiple functional groups, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethyl-2-[2-(4-methylphenyl)ethenyl]-3H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Heck reaction, where a palladium-catalyzed coupling of an aryl halide with an alkene occurs.
Addition of the Diethyl Groups: The diethyl groups can be introduced through alkylation reactions using ethyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Diethyl-2-[2-(4-methylphenyl)ethenyl]-3H-indole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting double bonds to single bonds.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic ring are replaced by other groups using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Halogens (Cl₂, Br₂), nitro compounds (NO₂)
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated or nitro-substituted indoles
Wissenschaftliche Forschungsanwendungen
3,3-Diethyl-2-[2-(4-methylphenyl)ethenyl]-3H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of 3,3-Diethyl-2-[2-(4-methylphenyl)ethenyl]-3H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3-Diethyl-2-[2-(4-methoxyphenyl)ethenyl]-3H-indole
- 3,3-Diethyl-2-[2-(4-chlorophenyl)ethenyl]-3H-indole
- 3,3-Diethyl-2-[2-(4-fluorophenyl)ethenyl]-3H-indole
Uniqueness
3,3-Diethyl-2-[2-(4-methylphenyl)ethenyl]-3H-indole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-methylphenyl group, for example, may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
90162-50-8 |
|---|---|
Molekularformel |
C21H23N |
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
3,3-diethyl-2-[2-(4-methylphenyl)ethenyl]indole |
InChI |
InChI=1S/C21H23N/c1-4-21(5-2)18-8-6-7-9-19(18)22-20(21)15-14-17-12-10-16(3)11-13-17/h6-15H,4-5H2,1-3H3 |
InChI-Schlüssel |
HPAZAQWAMIZIIE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C2=CC=CC=C2N=C1C=CC3=CC=C(C=C3)C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


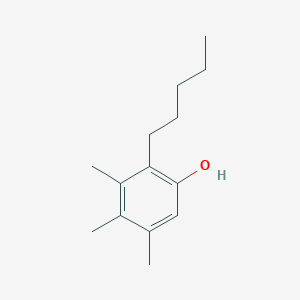
![2-[(4,4-Diphenylbutan-2-yl)oxy]oxane](/img/structure/B14362151.png)
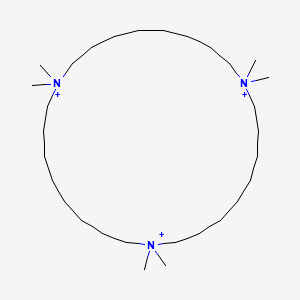

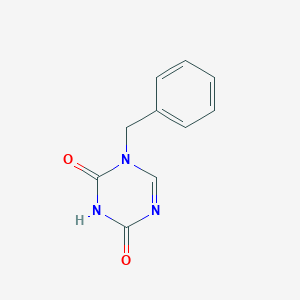
![[(5-Amino-2-bromo-4-fluorophenyl)sulfanyl]acetic acid](/img/structure/B14362191.png)
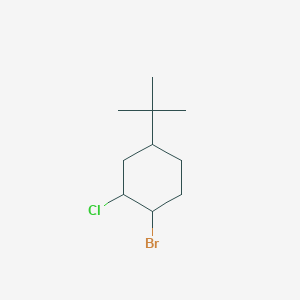
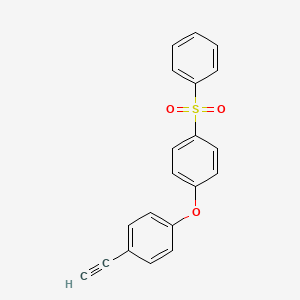
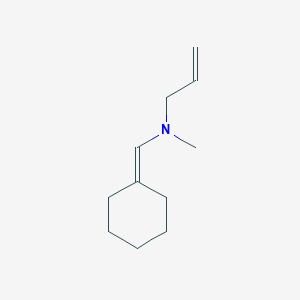
![3-Aminothieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B14362215.png)
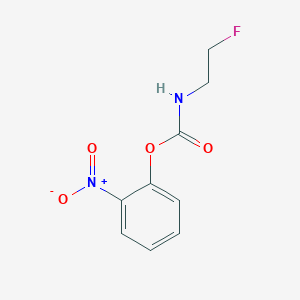
![2,2-Dimethoxy-N-{[3-(methylsulfanyl)phenyl]methyl}ethan-1-amine](/img/structure/B14362222.png)
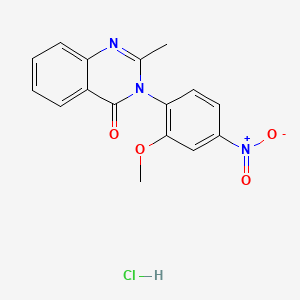
![1-Bromo-4-[(phenylsulfanyl)ethynyl]benzene](/img/structure/B14362232.png)
